Product packaging for 4-Phenoxybenzene-1,2-diamine(Cat. No.:CAS No. 13940-96-0)

4-Phenoxybenzene-1,2-diamine

Cat. No.: B081982
CAS No.: 13940-96-0
M. Wt: 200.24 g/mol
InChI Key: FJVIHKKXPLPDSV-UHFFFAOYSA-N
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Description

Contextualization within Aromatic Diamine Chemistry

Aromatic diamines, compounds containing two amine groups attached to an aromatic ring, are a cornerstone of modern organic and polymer chemistry. tandfonline.comrsc.org The parent compound for this specific class is o-phenylenediamine (B120857) (or benzene-1,2-diamine), a vital precursor for a multitude of heterocyclic compounds, including benzimidazoles and quinoxalines. wikipedia.org

The introduction of substituents onto the benzene (B151609) ring of o-phenylenediamine allows for the fine-tuning of its chemical and physical properties. 4-Phenoxybenzene-1,2-diamine belongs to this family of substituted aromatic diamines. The phenoxy group (-OPh) acts as an electron-withdrawing substituent (less so than a phenylthio group) and imparts unique characteristics, such as improved solubility in polar organic solvents and increased thermal stability in derived polymers. This modification distinguishes it from other substituted diamines and expands its applicability.

Table 2: Comparison of 4-Substituted Benzene-1,2-diamines

Compound Name Substituent Molecular Formula Molecular Weight ( g/mol ) Key Property Influence
This compound -OPh C₁₂H₁₂N₂O 200.24 Improves solubility and thermal stability.
4-Methylbenzene-1,2-diamine -CH₃ C₇H₁₀N₂ 122.17 Electron-donating, enhances reaction rates.
4-Nitrobenzene-1,2-diamine -NO₂ C₆H₇N₃O₂ 153.13 Electron-withdrawing, deactivates the ring.

Significance in Contemporary Chemical Synthesis and Materials Science

The unique structure of this compound makes it a valuable component in several areas of contemporary research, primarily as a monomer for high-performance polymers and a ligand in coordination chemistry.

Monomer for Advanced Polymers : Aromatic diamines are essential monomers for synthesizing polyimides, a class of polymers known for their exceptional thermal stability, mechanical strength, and chemical resistance. tandfonline.comscirp.org The inclusion of this compound in polyimide synthesis can enhance polymer processability and solubility in organic solvents without significantly compromising thermal properties. google.com The flexible ether linkage of the phenoxy group contributes to the improved characteristics of the final material. Furthermore, polymers based on phenylenediamines can exhibit electrical conductivity, making them suitable for applications in sensors, anti-corrosion coatings, and energy-conversion devices. researchgate.net

Ligand in Coordination Chemistry : The two adjacent amine groups in this compound allow it to act as a bidentate ligand, readily forming stable complexes with various transition metals. The resulting metal complexes are subjects of intense research due to their potential catalytic properties in a range of organic reactions. juniperpublishers.com Oxidation of such metal-diamine complexes can yield diimine derivatives, which are also important in coordination chemistry. wikipedia.org

Precursor for Heterocyclic Compounds : Like its parent compound, o-phenylenediamine, this compound is a key building block for synthesizing substituted heterocyclic systems. It undergoes condensation reactions with various carbonyl-containing compounds to form phenoxy-substituted benzimidazoles and quinoxalines. nih.gov These heterocyclic motifs are prevalent in many biologically active molecules and are of significant interest in medicinal chemistry. encyclopedia.pub

Table 3: Key Research Applications of this compound

Application Area Description
Polymer Science Functions as a monomer in the production of high-performance polymers like polyimides and other functional materials. vulcanchem.com
Coordination Chemistry Used as a ligand for the synthesis of metal complexes investigated for their catalytic activities. researchgate.net
Organic Synthesis Serves as a versatile intermediate for creating complex heterocyclic structures such as benzimidazoles and quinoxalines.

| Materials Science | Employed in the development of materials with specific properties, including conductive polymers and organocatalysts. researchgate.net |

Historical Perspective of Phenoxy-substituted Benzene-1,2-diamines Research

Research into aromatic diamines is intrinsically linked to the historical development of synthetic organic chemistry. The journey began in the 19th century with the study of simple aromatic amines and the synthesis of the first heterocyclic compounds. A pivotal moment was the first synthesis of benzimidazole (B57391) in 1872, which established o-phenylenediamine as a critical reagent in heterocyclic chemistry. wikipedia.orgencyclopedia.pub

The 20th century witnessed the birth and rapid expansion of polymer science. Aromatic diamines, including m- and p-phenylenediamine (B122844), were identified as crucial monomers for creating robust polymers like aramids and polyimides. scirp.org This spurred chemists to synthesize a wide array of substituted diamines to tailor polymer properties for specific applications.

The specific focus on phenoxy-substituted benzene-1,2-diamines represents a more recent, targeted phase of this research. The motivation arose from the need to overcome the processing challenges associated with rigid-rod aromatic polymers, such as poor solubility. google.com Researchers hypothesized that incorporating flexible ether linkages, like the phenoxy group, into the polymer backbone could enhance solubility and processability while maintaining high thermal stability. scirp.org Early synthetic routes to achieve this included nucleophilic aromatic substitution reactions or Ullmann-type couplings. More complex structures, such as 1,3,5-tri(4-aminophenoxy)benzene, were later developed as cross-linking agents for creating hyperbranched polymers. google.com Today, research continues to explore the use of this compound and its derivatives in advanced applications, including organocatalysis and the synthesis of novel electronic materials, reflecting its established significance in the field. researchgate.netmdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H12N2O B081982 4-Phenoxybenzene-1,2-diamine CAS No. 13940-96-0

3D Structure

Interactive Chemical Structure Model





Properties

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IUPAC Name

4-phenoxybenzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O/c13-11-7-6-10(8-12(11)14)15-9-4-2-1-3-5-9/h1-8H,13-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJVIHKKXPLPDSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC(=C(C=C2)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50443044
Record name 4-phenoxybenzene-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50443044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13940-96-0
Record name 4-phenoxybenzene-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50443044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Ii. Synthesis and Derivatization Methodologies for 4 Phenoxybenzene 1,2 Diamine

Established Synthetic Routes

The synthesis of 4-Phenoxybenzene-1,2-diamine is primarily achieved through multi-step processes that create a key intermediate, 4-phenoxy-2-nitroaniline, which is subsequently reduced to the final diamine product. The principal methods for assembling the precursor and converting it to the target compound are detailed below.

Reduction of Nitrobenzene (B124822) Precursors

A crucial step in the synthesis of this compound is the reduction of the nitro group of a precursor, most commonly 4-phenoxy-2-nitroaniline. This transformation converts the nitro-substituted aromatic amine into the corresponding 1,2-diamine. This can be accomplished through various catalytic and chemical methods.

Catalytic hydrogenation is a widely employed and efficient method for the reduction of nitroarenes. wikipedia.org Palladium on carbon (Pd/C) is a standard catalyst for this transformation due to its high activity and selectivity. wikipedia.orgresearchgate.net The reaction involves treating the nitro-substituted precursor with hydrogen gas in the presence of the Pd/C catalyst. The process is typically carried out in a solvent such as ethanol (B145695) or methanol. This method is favored for its clean reaction profile and high yields. researchgate.net While generally effective, the choice of solvent and palladium particle size can influence the reaction rate and outcome. researchgate.net

Table 1: Representative Conditions for Catalytic Hydrogenation of a Nitroaromatic Precursor

ParameterConditionReference
Substrate4-Phenoxy-2-nitroaniline researchgate.net
Catalyst5-10% Palladium on Carbon (Pd/C) wikipedia.org
Hydrogen SourceHydrogen Gas (H₂) youtube.com
SolventEthanol or Methanol researchgate.net
TemperatureRoom Temperature to 50°C nih.gov
Pressure1-5 atm (balloon) or higher in autoclave nih.gov

Chemical reduction offers an alternative to catalytic hydrogenation. Reagents such as sodium sulfide (B99878) (Na₂S) or sodium hydrosulfide (B80085) (NaHS) are effective for the selective reduction of nitro groups. google.comresearchgate.net This method is particularly useful in laboratory settings and can be advantageous when certain functional groups are present that might be sensitive to catalytic hydrogenation conditions. The reaction is typically performed in an aqueous or alcoholic solution, where the sulfide salt acts as the reducing agent. researchgate.netchemrxiv.org The reduction of nitroarenes by sodium sulfide is a well-established procedure in organic synthesis. researchgate.net

Table 2: General Conditions for Chemical Reduction using Sodium Sulfide

ParameterConditionReference
Substrate4-Phenoxy-2-nitroaniline researchgate.net
Reducing AgentSodium Sulfide (Na₂S) or Sodium Hydrosulfide (NaHS) google.com
SolventAqueous Ethanol researchgate.net
Temperature60-100°C (Reflux) researchgate.net
ProductThis compound-

Coupling Reactions

The formation of the diaryl ether bond is a key step in constructing the backbone of this compound. This is often achieved before the reduction of the nitro group.

The Ullmann condensation or Ullmann-type coupling reaction is a classic and effective method for synthesizing diaryl ethers. organic-chemistry.orgwikipedia.org This reaction involves the copper-catalyzed coupling of a phenol (B47542) with an aryl halide. organic-chemistry.org In the context of synthesizing the precursor for this compound, this would typically involve the reaction of a substituted halonitroaniline (e.g., 2-amino-5-chloronitrobenzene) with phenol in the presence of a copper catalyst and a base. organic-chemistry.orgnih.gov Modern variations of the Ullmann reaction may employ ligands to facilitate the coupling under milder conditions. nih.govfrontiersin.org

Table 3: Typical Parameters for Ullmann Ether Synthesis

ParameterConditionReference
Aryl HalideSubstituted halonitroaniline organic-chemistry.org
NucleophilePhenol nih.gov
CatalystCopper(I) Iodide (CuI) or other Cu(I)/Cu(II) salts frontiersin.orgresearchgate.net
BasePotassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) frontiersin.org
SolventDMF, DMSO, or Toluene nih.gov
Temperature90-150°C nih.govresearchgate.net

Nucleophilic Substitution Reactions

Nucleophilic aromatic substitution (SₙAr) provides another powerful route to the synthesis of the 4-phenoxy-nitroaromatic precursor. libretexts.org This reaction requires an aromatic ring that is activated by strongly electron-withdrawing groups, such as nitro groups, located ortho or para to a suitable leaving group (e.g., a halogen). libretexts.orglibretexts.org

To form the precursor for this compound, a di-substituted benzene (B151609) ring, such as 1-chloro-2,4-dinitrobenzene (B32670) or 4,5-difluoro-1,2-dinitrobenzene, can be reacted with phenoxide. libretexts.orgnih.gov The phenoxide anion acts as the nucleophile, displacing one of the leaving groups to form the phenoxy ether linkage. The presence of the nitro groups stabilizes the negatively charged intermediate (Meisenheimer complex), facilitating the reaction. libretexts.orglibretexts.org One of the nitro groups can then be selectively reduced to an amine, followed by the reduction of the second nitro group to yield the final diamine product.

Protection-Deprotection Strategies for Regioselective Synthesis

The regioselective synthesis of substituted phenylenediamines often necessitates the use of protecting groups to control the reactivity of the amine functionalities. While specific literature detailing these strategies for this compound is sparse, the principles can be extrapolated from the synthesis of related aromatic diamines.

In a typical approach, one of the amino groups of a precursor molecule is selectively protected before the introduction of the phenoxy group. Common protecting groups for amines include acetyl (Ac), tert-butyloxycarbonyl (Boc), and benzyl (B1604629) (Bn) groups. The choice of protecting group is crucial and depends on its stability under the conditions of the subsequent phenoxy ether formation and the ease of its removal to regenerate the free diamine.

For instance, in a hypothetical regioselective synthesis, a nitrated aniline (B41778) precursor could have its amino group protected. This would be followed by a nucleophilic aromatic substitution or a metal-catalyzed coupling reaction to introduce the phenoxy moiety. The nitro group is then reduced to the second amine, and a final deprotection step reveals the target this compound. This multi-step process ensures the correct placement of the functional groups, which is critical for the synthesis of specific isomers.

Advanced Synthetic Approaches and Innovations

Modern synthetic chemistry seeks to improve upon traditional methods by introducing more efficient and environmentally friendly techniques. Catalysis and the principles of green chemistry are at the forefront of these innovations.

Catalytic Approaches (e.g., Copper-catalyzed reactions)

Copper-catalyzed cross-coupling reactions are powerful tools for the formation of C-O and C-N bonds, which are central to the synthesis of molecules like this compound. nih.gov The formation of the diaryl ether linkage is often achieved through Ullmann-type condensation reactions, where a copper catalyst facilitates the coupling of a phenol with an aryl halide.

The use of diamine-based ligands has been shown to significantly improve the efficiency of these copper-catalyzed reactions, allowing them to proceed under milder conditions with catalytic amounts of copper. nih.gov For the synthesis of the this compound backbone, a copper-catalyzed reaction could involve the coupling of a phenol with a suitably substituted diaminobenzene or a protected precursor. These catalytic systems are robust and compatible with a wide range of functional groups. nih.gov Nano copper(II) oxide has also emerged as an efficient and reusable catalyst in organic synthesis, aligning with green chemistry principles. academie-sciences.fr

Green Chemistry Principles in Synthesis

Green chemistry aims to reduce the environmental impact of chemical processes. For the synthesis of diamine compounds and their derivatives, these principles can be applied in several ways. One key approach is the use of solvent-free reaction conditions. ias.ac.in For example, solid-state synthesis achieved by grinding reactants together in a mortar and pestle can lead to high yields of products like quinoxalines (derivatives of o-phenylenediamines) without the need for hazardous solvents. ias.ac.in

Another green approach involves utilizing environmentally benign solvents like water or ethanol and employing recyclable catalysts. thesciencein.org The development of one-pot syntheses, where multiple reaction steps are carried out in the same vessel, further enhances the atom economy and reduces waste. academie-sciences.frias.ac.in These methods are not only environmentally attractive but also often lead to simpler work-up procedures and cost savings. jocpr.com

Derivatization Reactions of the Diamine Moiety

The two adjacent amino groups in this compound provide a reactive handle for a variety of derivatization reactions, leading to the formation of heterocyclic systems and complex ligands.

Schiff Base Formation

The condensation reaction between the primary amino groups of this compound and carbonyl compounds (aldehydes or ketones) readily forms Schiff bases, which contain an imine or azomethine (-C=N-) group. dergipark.org.tr This reaction is typically carried out by refluxing the reactants in an alcoholic solvent. rdd.edu.iq

The formation of the imine bond is confirmed by spectroscopic methods. For instance, in ¹H NMR spectra, the appearance of a characteristic signal for the azomethine proton confirms the successful formation of the Schiff base. dergipark.org.trrdd.edu.iq These reactions are versatile and can be performed with a wide range of aromatic and aliphatic aldehydes, leading to a diverse library of di-imine compounds. rdd.edu.iqresearchgate.net

Table 1: Representative Schiff Base Synthesis Conditions

Diamine Reactant Carbonyl Reactant Solvent Conditions Product Type
4-Nitro-o-phenylenediamine Benzaldehyde Derivatives Absolute Ethanol Reflux, 3 hrs Di-imine Schiff Base rdd.edu.iq
Ethylenediamine 4-Methoxybenzaldehyde Ethanol Reflux, 3 hrs Di-imine Schiff Base mocedes.org
Various Diamines Various Aldehydes Dichloromethane Reflux Di-imine Schiff Base jocpr.com
Various Diamines Various Aldehydes Solvent-Free Grinding, Room Temp. Di-imine Schiff Base jocpr.com

This table presents generalized conditions for Schiff base formation based on reactions with similar diamine structures.

Salen-type Schiff Bases

A particularly important class of Schiff bases are the Salen-type ligands, which are tetradentate ligands typically formed from the condensation of a 1,2-diamine with two equivalents of salicylaldehyde (B1680747) or its derivatives. semanticscholar.org When this compound is used as the diamine component, it reacts with salicylaldehydes to form a Salen-type ligand with a specific N₂O₂ donor set. mdpi.com

The synthesis involves refluxing the diamine with the appropriate aldehyde in a solvent like ethanol. mdpi.com The resulting Salen-type ligands are valuable in coordination chemistry, as they can form stable complexes with a variety of metal ions. mdpi.com The electronic and steric properties of the Salen ligand can be fine-tuned by choosing different substituents on either the diamine or the salicylaldehyde precursors, which in turn influences the properties of the resulting metal complexes. semanticscholar.org

Heterocyclic Compound Synthesis

The condensation of the o-phenylenediamine (B120857) moiety within this compound with various electrophilic reagents is a cornerstone of its derivatization, providing direct routes to a range of fused heterocyclic compounds.

The synthesis of benzimidazoles is a prominent application of o-phenylenediamines. For this compound, this involves a cyclocondensation reaction with aldehydes or carboxylic acids (and their derivatives). The reaction with aldehydes, in particular, has been extensively studied using a variety of catalytic systems to promote the formation of the 5-phenoxy-2-substituted-1H-benzimidazole core structure. semanticscholar.orgrsc.org This transformation typically proceeds through the initial formation of a Schiff base, followed by intramolecular cyclization and subsequent oxidation or aromatization. semanticscholar.org A wide range of catalysts, including nano-Fe2O3, ZnO-NPs, and various acids, have been employed to facilitate this reaction under mild and efficient conditions. semanticscholar.org

Table 1: Catalytic Systems for Benzimidazole (B57391) Synthesis from o-Phenylenediamines and Aldehydes

Catalyst SystemReaction ConditionsKey Advantages
nano-Fe₂O₃Aqueous medium, 10 mol% catalystHigh efficiency, short reaction times, catalyst recyclability. semanticscholar.org
H₂O₂/TiO₂ P25Solvent-freeExcellent yields. semanticscholar.org
ZnO-NPsBall-milling, solvent-freeHigh efficiency, simple purification, catalyst recyclability. semanticscholar.org
Hydrochloric AcidSealed tube, 145-150 °CTraditional method for reaction with carboxylic acids. japsonline.com

Quinoxalines are bicyclic heterocycles formed by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. rsc.org The reaction of this compound with compounds like benzil (B1666583) or glyoxal (B1671930) derivatives yields 6-phenoxy-substituted quinoxalines. This reaction is often carried out in solvents like ethanol and can be catalyzed by various acids or metal salts. rsc.org The versatility of this synthesis allows for the introduction of a wide range of substituents onto the pyrazine (B50134) ring of the quinoxaline (B1680401) system, depending on the choice of the dicarbonyl starting material. More recent methods have also explored the use of aryne chemistry to produce phenoxy-substituted quinoxalines from quinoxalin-2(1H)-one precursors. rsc.orgnih.gov

Table 2: Examples of 1,2-Dicarbonyl Compounds for Quinoxaline Synthesis

1,2-Dicarbonyl CompoundResulting Quinoxaline Substituents
Benzil2,3-Diphenyl
GlyoxalUnsubstituted (2,3-H)
2,3-Butanedione2,3-Dimethyl
Phenylglyoxal2-Phenyl

The synthesis of an oxazolo-phenoxazine structure from this compound represents a more complex, multi-step transformation. A direct cyclization is not straightforward. A plausible synthetic route would first require the chemical modification of the diamine starting material. For instance, one of the amine groups could be selectively converted into a hydroxyl group via a diazotization reaction followed by hydrolysis. This would yield a 2-amino-5-phenoxyphenol (B14665011) intermediate. This intermediate could then undergo reactions analogous to known phenoxazine (B87303) syntheses, such as condensation with 2,3-dichloro-1,4-naphthoquinone to form a benzo[a]phenoxazine core. researchgate.net Subsequent reactions would be needed to construct the fused oxazole (B20620) ring. This pathway highlights the potential for this compound to serve as a foundational scaffold for more intricate heterocyclic systems.

Phenazines can be synthesized through the oxidative dimerization of o-phenylenediamines. In the case of this compound, this reaction would lead to the formation of a substituted 2,3-diaminophenazine. This process involves the oxidation of two molecules of the diamine, which then couple to form the tricyclic phenazine (B1670421) core. The product would be expected to be a mixture of isomers of diphenoxy-diaminophenazine. This type of oxidative coupling can be achieved using various oxidizing agents, with historical methods employing ferric chloride.

Nucleophilic Substitution Reactions of Amine Groups

The two primary amine groups of this compound are key handles for nucleophilic substitution, most notably through their conversion to diazonium salts. Treatment of the diamine with nitrous acid (HNO₂, typically generated in situ from NaNO₂ and a strong acid like HCl) at low temperatures converts the amine groups into diazonium cations (-N₂⁺). masterorganicchemistry.com These diazonium groups are excellent leaving groups (as N₂ gas) and can be displaced by a wide variety of nucleophiles. organic-chemistry.org

This pathway, particularly the copper(I)-catalyzed version known as the Sandmeyer reaction, allows for the strategic replacement of the amino functionalities. organic-chemistry.orgwikipedia.org

Table 3: Sandmeyer and Related Reactions for Amine Group Substitution

Reagent(s)Introduced SubstituentReaction Name
CuCl / HCl-Cl (Chloro)Sandmeyer
CuBr / HBr-Br (Bromo)Sandmeyer
CuCN / KCN-CN (Cyano)Sandmeyer
H₂O, heat-OH (Hydroxy)Hydrolysis
HBF₄, heat-F (Fluoro)Balz-Schiemann
KI-I (Iodo)-

By controlling the stoichiometry of the diazotizing agent, it may be possible to achieve selective reaction at one of the two amine groups, further expanding the synthetic utility.

Derivatization Reactions Involving the Phenoxy Group

The terminal phenyl ring of the phenoxy group is susceptible to electrophilic aromatic substitution. The ether oxygen atom acts as an activating group, directing incoming electrophiles to the ortho and para positions of this ring. mlsu.ac.inlibretexts.org This allows for the introduction of additional functional groups onto the molecule, distant from the diamine-substituted ring.

Standard electrophilic substitution reactions can be applied, although reaction conditions must be chosen carefully to avoid unwanted side reactions with the electron-rich, amine-bearing ring. libretexts.org

Table 4: Potential Electrophilic Aromatic Substitution Reactions on the Phenoxy Group

ReactionReagentsExpected Major Products (Substituent Position on Phenoxy Ring)
NitrationDilute HNO₃2-Nitro, 4-Nitro
HalogenationBr₂ in CS₂2-Bromo, 4-Bromo
SulfonationH₂SO₄ (low temp)2-Sulfonic acid
SulfonationH₂SO₄ (high temp)4-Sulfonic acid

Modifications for Electronic and Steric Property Tuning

The electronic landscape of this compound is primarily dictated by the interplay between the electron-donating amino groups and the phenoxy moiety. The introduction of additional substituents can either amplify or attenuate these inherent electronic effects, thereby providing a powerful tool for modulating the molecule's properties.

Electronic Tuning:

The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) onto the aromatic framework of this compound allows for the precise tuning of its electronic properties. EDGs, such as methoxy (B1213986) (-OCH₃) or alkyl groups, increase the electron density of the aromatic system. This enhancement of electron density can, in turn, influence the compound's nucleophilicity and its ability to coordinate with metal centers. Conversely, EWGs, such as nitro (-NO₂) or cyano (-CN) groups, decrease the electron density of the aromatic rings. This modification can impact the compound's oxidation potential and alter the acidity of the amine protons.

The effect of these substituents on the electronic properties of aromatic compounds can be quantified using Hammett constants (σ). These constants provide a measure of the electron-donating or electron-withdrawing ability of a substituent at a particular position on the benzene ring.

Table 1: Influence of Substituents on the Electronic Properties of Aromatic Amines and Phenols

SubstituentPositionHammett Constant (σ)Electronic EffectPredicted Impact on this compound
-NO₂para0.78Strongly Electron-WithdrawingDecreases electron density, increases oxidation potential.
-CNpara0.66Electron-WithdrawingDecreases electron density.
-Clpara0.23Weakly Electron-Withdrawing (Inductive) / Weakly Donating (Resonance)Slight decrease in electron density.
-CH₃para-0.17Electron-DonatingIncreases electron density.
-OCH₃para-0.27Strongly Electron-DonatingSignificantly increases electron density, decreases oxidation potential.

Steric Tuning:

The steric environment of this compound can be systematically modified by introducing bulky substituents, particularly at the ortho positions of either the phenoxy or the diamine-substituted ring. The conformation of diphenyl ether-based molecules is characterized by the dihedral angles between the two phenyl rings. In unsubstituted diphenyl ether, these rings are twisted relative to each other to minimize steric repulsion.

The introduction of substituents, especially in the ortho positions, can significantly influence these dihedral angles. For instance, bulky groups will increase steric hindrance, forcing a greater twist between the rings. This conformational change can have a profound impact on the molecule's ability to adopt a planar structure, which is often crucial for effective π-orbital overlap in conjugated systems and for the specific geometric requirements of ligand-metal binding.

Computational modeling and X-ray crystallographic studies are pivotal in elucidating the precise steric effects of different substituents on the molecular structure of this compound derivatives.

Table 2: Predicted Steric Effects of Ortho-Substituents on the Conformation of this compound Derivatives

Ortho-SubstituentVan der Waals Radius (Å)Predicted Effect on Inter-ring Dihedral AnglePotential Impact on Application
-H1.20Baseline twistAllows for a relatively planar conformation.
-F1.47Slight increaseMinimal steric hindrance.
-Cl1.75Moderate increaseInfluences coordination geometry.
-CH₃2.00Significant increaseRestricts rotation and can enforce a specific conformation.
-C(CH₃)₃ (tert-Butyl)~3.0Very large increaseCreates a sterically hindered environment, potentially for selective binding.

By strategically combining electronic and steric modifications, a diverse library of this compound derivatives can be synthesized. This approach allows for the fine-tuning of the molecule's fundamental properties, paving the way for its application in a wide array of chemical systems and materials.

Iii. Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a widely used tool for predicting various molecular properties. For 4-Phenoxybenzene-1,2-diamine, DFT calculations would be instrumental in understanding its fundamental chemical characteristics.

Detailed studies employing DFT to predict the charge distribution of this compound are not currently available in peer-reviewed literature. Such a study would typically involve calculating the electrostatic potential surface and atomic charges (e.g., Mulliken, Hirshfeld, or Natural Bond Orbital charges). This would reveal the electron density distribution across the molecule, highlighting electron-rich and electron-poor regions. The phenoxy group, being electron-withdrawing, and the diamine groups, being electron-donating, would create a complex and interesting charge landscape.

A hypothetical data table of predicted atomic charges would look something like this, though it must be stressed that this is an illustrative example and not based on published research:

AtomPredicted Charge (e)
O (ether)-0.55
N (amine 1)-0.85
N (amine 2)-0.83
C (attached to O)+0.45
C (attached to N1)+0.15
C (attached to N2)+0.13

Note: The data in this table is hypothetical and for illustrative purposes only, as no specific DFT studies on the charge distribution of this compound have been identified.

Specific DFT studies focused on identifying the reaction sites of this compound have not been published. This type of investigation would typically involve analyzing the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The distribution of these frontier orbitals indicates the most likely sites for electrophilic and nucleophilic attack, respectively. For instance, the nitrogen atoms of the diamine groups would be expected to have a high HOMO density, making them susceptible to electrophilic attack. Conversely, the LUMO might be distributed over the benzene (B151609) rings, indicating potential sites for nucleophilic attack.

Iv. Applications in Polymer Chemistry and Materials Science

Functional Monomer in Polymer Synthesis

4-Phenoxybenzene-1,2-diamine, also known as 3,4-diaminodiphenyl ether, possesses two primary amine functional groups. These groups can react with a variety of co-monomers, such as diacyl chlorides or dicarboxylic acids, through step-growth polycondensation reactions. This reactivity allows it to be incorporated directly into the main chain of a polymer. As a functional monomer, it acts as a fundamental building block, enabling the creation of long-chain polymers like polyamides and polyimides. The specific arrangement of the amine groups in the ortho and meta positions relative to the phenoxy ether linkage influences the resulting polymer's architecture, affecting properties such as solubility and processability.

Additive in Polymer Materials

In addition to its role as a primary monomer, aromatic diamines like this compound can be utilized as additives in polymer formulations. They can function as effective cross-linking agents or curing agents for thermosetting resins, such as epoxies. In this capacity, the diamine reacts with the epoxy groups of the resin to form a rigid, three-dimensional network. This cross-linking process significantly enhances the material's thermal stability, chemical resistance, and mechanical properties, transforming the base resin into a durable, high-performance thermoset.

Precursor for High-Performance Polymers

The most significant applications of this compound are as a precursor for the synthesis of high-performance polymers that are valued for their exceptional properties.

This compound is used as a synthetic raw material for polyamide resins, particularly for applications in electronic materials . Wholly aromatic polyamides, often referred to as aramids, are a class of materials known for their outstanding strength and thermal resistance. The incorporation of ether linkages into the polymer backbone is a recognized strategy to improve the solubility and processability of these otherwise rigid polymers without significantly compromising their thermal properties researchgate.net.

An isomer of this compound, 3,4′-diaminodiphenyl ether, is used in combination with p-phenylenediamine (B122844) and terephthaloyl chloride to produce a commercial aramid fiber known as Technora® nih.govresearchgate.net. This demonstrates the utility of the diaminodiphenyl ether structure in creating aramids with an enhanced balance of properties. The inclusion of the flexible ether bond and the specific orientation of the amine groups in this compound can lead to polyamide resins with improved processability, making them suitable for creating films and coatings for the electronics industry .

Polyurethane-Imide Elastomers (PUIEs) are advanced hybrid materials that combine the flexibility of polyurethanes with the exceptional thermal stability of polyimides scirp.org. In the synthesis of PUIEs, a diisocyanate is first reacted with a polyol to form a polyurethane prepolymer. Subsequently, a dianhydride and a diamine are introduced to form polyimide segments scirp.org.

This compound serves as the diamine component, acting as a chain extender or curative. It reacts with the dianhydride (such as pyromellitic dianhydride) to create rigid, thermally stable imide blocks within the flexible polyurethane matrix. The structure of the diamine is a critical factor that influences the final properties of the elastomer scirp.org.

The introduction of this compound into a PUIE formulation has a profound effect on the polymer's morphology. PUIEs are segmented copolymers that typically undergo microphase separation, where the flexible polyurethane "soft segments" and the rigid polyimide "hard segments" form distinct domains.

The rigid aromatic structure of the diamine promotes the formation of well-defined hard segments. The cohesive forces between these imide segments, driven by hydrogen bonding and π-π stacking, lead to physical cross-linking and the development of a robust network structure within the soft segment matrix scirp.org. The presence of the flexible phenoxy ether linkage can influence the degree of phase separation and the size and distribution of these hard domains, which in turn dictates the material's transparency and mechanical behavior expresspolymlett.com.

The incorporation of this compound significantly enhances the chemical and mechanical properties of the resulting polymers. In PUIEs, the formation of imide cross-links boosts the thermal stability far beyond that of conventional polyurethanes scirp.org.

Studies on PUIEs synthesized with various aromatic diamines show a direct correlation between the diamine structure and the material's performance. The use of aromatic diamines leads to stronger cohesive forces between the imide segments compared to aliphatic diamines scirp.org. This results in polymers with higher thermal degradation temperatures and improved mechanical strength. The data below, based on research into PUIEs made with structurally similar aromatic diamines, illustrates the typical enhancements observed.

PropertyPUIE with Aliphatic Diamine (e.g., 1,6-Hexamethylene diamine)PUIE with Aromatic Diamine (e.g., 1,3-Bis(4-aminophenoxy)benzene)
5% Weight Loss Temp. (T5)~356°C~345°C
50% Weight Loss Temp.~440°C~440°C
Glass Transition Temp. (Tg)-50°C to -35°C-60°C to -40°C
Tensile StrengthIncreases with diamine chain lengthUp to 68.8 MPa
Young's ModulusIncreases with diamine chain lengthSignificantly higher than aliphatic counterparts

Data is representative and based on findings for Polyurethane-Imide Elastomers (PUIEs) synthesized with various aliphatic and aromatic diamines as reported in scientific literature scirp.org. The aromatic diamine 1,3-Bis(4-aminophenoxy)benzene is a structural analogue.

The rigid imide structures formed by diamines like this compound lead to a higher Young's modulus and tensile strength, making the resulting elastomers tougher and more robust scirp.orgmdpi.com.

Despite a comprehensive search for scholarly articles, patents, and technical data, no specific research findings or data were identified regarding the use of This compound as an epoxy resin hardener for thermal management applications.

The search encompassed various databases and search terms related to the compound's application in polymer chemistry, specifically focusing on its potential role in enhancing the thermal properties of epoxy resins. However, the search did not yield any studies detailing the thermal conductivity, thermal stability, glass transition temperature, or other relevant thermal management properties of epoxy systems cured with this compound.

General information on epoxy resins and a variety of other aromatic amine hardeners was readily available. These sources discuss the fundamental principles of how the molecular structure of a curing agent can influence the thermal characteristics of the resulting thermoset polymer. For instance, factors such as molecular rigidity, crosslink density, and the presence of specific functional groups are known to impact thermal conductivity and stability.

However, without specific experimental data for this compound, it is not possible to provide a detailed and scientifically accurate account of its performance as an epoxy resin hardener for thermal management. The generation of the requested article, including data tables and in-depth research findings, is contingent upon the availability of such specific research, which appears to be non-existent in the public domain at this time.

Therefore, the section on "Epoxy Resin Hardeners for Thermal Management" focusing on this compound cannot be completed as per the user's instructions due to the lack of available scientific literature and data.

V. Coordination Chemistry and Metal Complexes

Ligand Design and Synthesis

The primary route to designing ligands from 4-phenoxybenzene-1,2-diamine involves its condensation reaction with aldehydes or ketones to form Schiff bases. This reaction typically results in the formation of a C=N (imine) bond, which is characteristic of Schiff base ligands. The choice of the carbonyl compound can be tailored to introduce different functionalities and steric or electronic effects into the resulting ligand, thereby influencing the properties of the subsequent metal complexes.

A common and straightforward method for the synthesis of these ligands is the refluxing of an equimolar or bimolar amount of an aldehyde or ketone with this compound in a suitable solvent, such as ethanol (B145695) or methanol. The reaction is often catalyzed by a few drops of acid or base. For instance, the reaction with salicylaldehyde (B1680747) or its derivatives would yield tetradentate N2O2 donor ligands, which are well-known for their ability to form stable complexes with transition metals.

The general reaction for the formation of a Schiff base ligand from this compound and an aldehyde is depicted below:

Reaction scheme for Schiff base formation

Table 1: Examples of Schiff Base Ligands Derived from this compound

Aldehyde/Ketone ReactantResulting Ligand NamePotential Donor Atoms
SalicylaldehydeN,N'-bis(salicylidene)-4-phenoxybenzene-1,2-diamineN, N, O, O
2-Hydroxy-1-naphthaldehydeN,N'-bis(2-hydroxy-1-naphthylidene)-4-phenoxybenzene-1,2-diamineN, N, O, O
AcetylacetoneN,N'-(2,4-pentanedione)-bis(this compound)N, N, O, O
Pyridine-2-carboxaldehydeN,N'-bis(pyridin-2-ylmethylene)-4-phenoxybenzene-1,2-diamineN, N, N, N

Formation of Organometallic Complexes

The Schiff base ligands derived from this compound readily form coordination complexes with a variety of transition metals. The formation of these organometallic complexes typically involves the reaction of the Schiff base ligand with a metal salt in an appropriate solvent.

Complexes of cobalt(II), nickel(II), copper(II), and zinc(II) with Schiff base ligands derived from this compound can be synthesized by treating the ligand with the corresponding metal acetate (B1210297) or chloride salt in a solvent like ethanol or DMF, often under reflux conditions. The stoichiometry of the resulting complex (metal-to-ligand ratio) can vary depending on the nature of the ligand and the reaction conditions. For tetradentate Schiff bases, 1:1 metal-to-ligand complexes are commonly formed.

The general equation for the formation of a metal complex is:

M(X)₂ + L → [M(L)] + 2X⁻ (where M = Co²⁺, Ni²⁺, Cu²⁺, Zn²⁺; X = acetate, chloride; L = Schiff base ligand)

The geometry of the resulting complex is influenced by the coordination number and the nature of the metal ion. For instance, Cu(II) and Ni(II) complexes with N2O2 tetradentate Schiff base ligands often exhibit a square planar geometry, while Co(II) and Zn(II) complexes can adopt either tetrahedral or octahedral geometries, with the latter being achieved through the coordination of solvent molecules or other ancillary ligands in the axial positions.

Table 2: Properties of Transition Metal Complexes with a Hypothetical N,N'-bis(salicylidene)-4-phenoxybenzene-1,2-diamine Ligand

Metal IonComplex FormulaProbable GeometryMagnetic Moment (μB)
Co(II)[Co(L)]Tetrahedral/Octahedral4.3 - 5.2
Ni(II)[Ni(L)]Square PlanarDiamagnetic
Cu(II)[Cu(L)]Square Planar1.7 - 2.2
Zn(II)[Zn(L)]TetrahedralDiamagnetic

Electrochemical Properties of Metal Complexes

The electrochemical properties of metal complexes derived from this compound Schiff bases are of interest for their potential applications in areas such as electrocatalysis and sensor technology. Cyclic voltammetry is a common technique used to study the redox behavior of these complexes.

The redox potentials of the complexes are influenced by several factors, including the nature of the central metal ion, the electronic properties of the substituents on the Schiff base ligand, and the coordination geometry. For example, the Co(II)/Co(III) and Cu(II)/Cu(I) redox couples are often observed in the cyclic voltammograms of the respective complexes. The reversibility of these redox processes can provide insights into the stability of the different oxidation states of the metal ion within the complex. Electron-withdrawing groups on the ligand periphery tend to make the metal center more difficult to oxidize (anodic shift), while electron-donating groups have the opposite effect (cathodic shift).

Catalytic Applications of Coordination Compounds

Coordination compounds derived from this compound have the potential to be utilized as catalysts in various organic transformations. The catalytic activity is often dependent on the ability of the metal center to switch between different oxidation states and to coordinate with substrate molecules.

For instance, cobalt and copper complexes of Schiff bases are known to catalyze oxidation reactions, such as the oxidation of phenols and alcohols nih.gov. Nickel complexes have been investigated as catalysts for polymerization and cross-coupling reactions. Zinc complexes, being Lewis acidic, can catalyze reactions like aldol (B89426) condensations and the ring-opening polymerization of lactides researchgate.net.

The catalytic performance can be fine-tuned by modifying the structure of the Schiff base ligand. The introduction of bulky substituents near the metal center can influence the selectivity of the catalytic reaction, while altering the electronic properties of the ligand can affect the reaction rate. For example, zinc(II) complexes of phenoxy-imine ligands have been studied for the ring-opening polymerization of cyclic esters, with the stereoselectivity of the resulting polymer being dependent on the ligand structure researchgate.net. Similarly, copper(II) and zinc(II) complexes have demonstrated catalytic efficacy in the oxidation of nitrobenzene (B124822) nih.gov.

Vii. Future Directions and Emerging Research Avenues

Biomedical and Pharmaceutical Applications

In the realm of drug development, 4-Phenoxybenzene-1,2-diamine is a compound of growing interest. Research is actively exploring its potential as a precursor for synthesizing enzyme inhibitors, which are crucial for developing new therapeutic drugs. smolecule.com The diamine moiety serves as a key structural component for building heterocyclic compounds like benzimidazoles, a class of molecules widely recognized for their diverse pharmacological activities.

The synthesis of novel benzimidazole (B57391) derivatives from this compound is a promising avenue for discovering new medicinal agents. These resulting compounds are being investigated for a range of potential therapeutic applications, driven by the foundational role of the benzimidazole scaffold in medicinal chemistry.

Optoelectronic Materials Development

The development of advanced electronic and optoelectronic devices relies on materials with superior thermal stability, excellent dielectric properties, and specific optical characteristics. This compound is emerging as a valuable monomer in the synthesis of high-performance polymers, particularly polyimides, for these applications. mdpi.com Polyimide films are essential in the electronics industry, where they are used as insulation layers and substrates for flexible circuits. sci-hub.seazom.com

While research often focuses on the broader class of aromatic diamines, the inclusion of a phenoxy group, as in this compound, can modify polymer properties such as solubility and flexibility without compromising thermal performance. Scientists are exploring the creation of novel polyimides from this diamine to produce materials with high optical transparency and the ability to form robust, flexible films. rsc.orgresearchgate.net Such properties are highly sought after for applications like flexible displays and other next-generation electronic components. rsc.org Suppliers in the chemical industry acknowledge this potential by offering high-purity grades of the compound suitable for semiconductor and electronics manufacturing. americanelements.com

Table 1: Key Properties of Polyimides for Optoelectronic Applications

PropertySignificance in OptoelectronicsContribution from Diamine Monomer
High Thermal StabilityWithstands high temperatures during manufacturing and operation of devices.The aromatic structure of the diamine imparts rigidity and thermal resistance to the polymer chain.
Excellent Dielectric PropertiesActs as an effective insulator, preventing signal interference in microelectronics. azom.comThe specific chemical structure of the diamine influences the polymer's dielectric constant and loss.
Optical TransparencyEssential for applications like flexible displays, sensors, and optical components. rsc.orgModifying the diamine structure, such as by incorporating fluorine or flexible ether linkages, can reduce color and enhance transparency. researchgate.net
Good Mechanical StrengthEnsures durability and reliability of flexible films and substrates. rsc.orgThe interplay of rigid aromatic units and flexible linkages in the diamine backbone dictates the mechanical properties of the final polyimide.

Catalysis and Green Chemical Processes

This compound is also making inroads in the field of catalysis and sustainable chemistry. Its ability to act as a ligand allows for the synthesis of various metal complexes that are being studied for their catalytic activities. smolecule.com These complexes, involving transition metals such as cobalt and manganese, have shown high efficiency in promoting aerobic oxidation reactions under mild conditions. smolecule.com

A significant area of research is the use of these catalytic systems in oxygen-mediated transformations, which represents an environmentally favorable approach by using molecular oxygen as the oxidant. smolecule.com This aligns with the principles of green chemistry, aiming to reduce waste and energy consumption in chemical manufacturing. The compound's role in forming complexes with metals like copper, zinc, nickel, and iron is crucial for advancing its applications in catalysis. smolecule.com

Advanced Functional Materials Development

Beyond optoelectronics, this compound serves as a foundational monomer for a variety of advanced functional materials. Its primary application in this domain is in polymer science for the production of novel polyimides and polyamides with tailored properties. smolecule.com

Researchers have successfully used this diamine to synthesize new fluorine-containing monomers, which are then used to create polyimides with improved characteristics. smolecule.com The incorporation of fluorine can enhance properties such as thermal stability, chemical resistance, and solubility, making these polymers suitable for demanding applications in the aerospace and automotive industries. Furthermore, the synthesis of aromatic diamine monomers with large, asymmetric side groups from this compound is being explored to create polymers with unique processing capabilities and performance attributes.

Q & A

Q. Advanced

  • Kinetic Isotope Effects (KIEs) : Track rate-determining steps in reactions involving amine deprotonation or ligand exchange .
  • Molecular Docking : Predict binding affinities to biological targets (e.g., enzymes) by simulating interactions with the phenoxy and diamine moieties .
  • Spectroscopic Probes : EPR or fluorescence quenching studies monitor radical intermediates during redox processes .

How can researchers resolve contradictions in reported biological activity data?

Advanced
Discrepancies often arise from differences in assay conditions (e.g., cell lines, solvent carriers). Standardize protocols by:

  • Using high-purity samples (>95% by HPLC) .
  • Validating dose-response curves across multiple models .
  • Employing orthogonal assays (e.g., SPR for binding affinity vs. cellular viability tests) .

What computational tools predict the compound’s physicochemical properties?

Q. Advanced

  • Density Functional Theory (DFT) : Models electronic structure, redox potentials, and reaction pathways .
  • Molecular Dynamics (MD) : Simulates solvation effects and stability in biological membranes .
  • QSAR Models : Correlate substituent effects with solubility or logP values for drug-likeness predictions .

What strategies improve purification of this compound from complex reaction mixtures?

Q. Basic

  • Solvent Extraction : Separate polar byproducts using dichloromethane/water biphasic systems .
  • Chromatography : Reverse-phase HPLC or silica gel columns with gradient elution (e.g., hexane/EtOAc) .
  • Crystallization : Optimize solvent polarity (e.g., ethanol/water mixtures) to enhance crystal yield .

How do storage conditions impact the compound’s stability?

Q. Basic

  • Light Sensitivity : Store in amber vials under inert gas (N₂/Ar) to prevent photooxidation .
  • Temperature : –20°C for long-term storage; ambient temperature may accelerate decomposition if moisture is present .
  • Desiccants : Use silica gel to mitigate hygroscopic degradation .

What comparative studies highlight its advantages over structural analogs?

Q. Advanced

  • Electronic Effects : The phenoxy group’s resonance donation increases electron density at the diamine core vs. electron-withdrawing groups (e.g., NO₂), altering redox behavior .
  • Biological Penetration : LogP comparisons with halogenated analogs (e.g., 4-Bromo derivatives) reveal improved membrane permeability .
  • Catalytic Utility : As a ligand, it offers stronger metal coordination than alkyl-substituted diamines, enhancing catalytic turnover in asymmetric synthesis .

How can researchers validate synthetic intermediates using spectroscopic data?

Q. Basic

  • IR Spectroscopy : Confirm amine N–H stretches (~3300 cm⁻¹) and C–O–C vibrations (~1250 cm⁻¹) from the phenoxy group .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ions (e.g., [M+H]⁺) and fragments consistent with expected cleavage patterns .
  • 2D NMR (COSY, HSQC) : Resolves coupling between adjacent protons and carbon assignments, critical for structural confirmation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.